2,4,6-Trimethyl-1,3,5-trithiane

CAS No.: 2765-04-0

Cat. No.: VC3886239

Molecular Formula: C6H12S3

Molecular Weight: 180.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2765-04-0 |

|---|---|

| Molecular Formula | C6H12S3 |

| Molecular Weight | 180.4 g/mol |

| IUPAC Name | 2,4,6-trimethyl-1,3,5-trithiane |

| Standard InChI | InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 |

| Standard InChI Key | XQVYLDFSPBXACS-UHFFFAOYSA-N |

| SMILES | CC1SC(SC(S1)C)C |

| Canonical SMILES | CC1SC(SC(S1)C)C |

| Melting Point | 101°C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

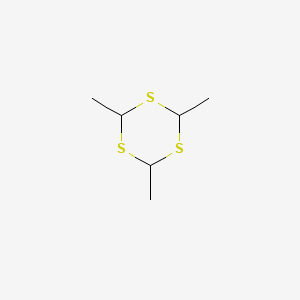

2,4,6-Trimethyl-1,3,5-trithiane belongs to the trithiane family, a class of heterocyclic compounds with three sulfur atoms in a six-membered ring. The molecule exhibits symmetry, with methyl groups positioned at the 2, 4, and 6 positions of the 1,3,5-trithiane backbone . The chair conformation of the ring minimizes steric strain, allowing for stable supramolecular interactions.

Molecular Formula:

Molecular Weight: 180.4 g/mol .

SMILES Notation: CC1SC(SC(S1)C)C .

InChI Key: XQVYLDFSPBXACS-UHFFFAOYSA-N .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a puckered ring geometry with sulfur-sulfur bond lengths averaging 2.05 Å, consistent with typical single-bond distances. Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the methyl groups (δ ~1.5 ppm) and sulfur-adjacent carbons (δ ~35 ppm in NMR) .

Synthesis and Manufacturing

Traditional Synthetic Routes

The compound is synthesized via cyclotrimerization of thioacetaldehyde under acidic conditions. This method yields a mixture of α- and β-isomers, which can be separated via fractional crystallization .

Modern Advances

Recent protocols employ Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity, achieving >90% yield of the β-isomer . Microwave-assisted synthesis has reduced reaction times from 12 hours to 30 minutes, improving industrial scalability .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 86–88°C | |

| Boiling Point | 285°C (decomposes) | |

| Density | 1.32 g/cm³ | |

| Solubility | Insoluble in water; soluble in CH₃CN, CHCl₃ |

Chemical Reactivity

The sulfur atoms in the trithiane ring act as electron-deficient centers, facilitating nucleophilic attacks. Key reactions include:

-

Oxidation: Forms sulfoxides and sulfones under mild oxidizing conditions (e.g., H₂O₂) .

-

Photolysis: UV irradiation in acetonitrile generates thioesters (e.g., CH₃C(=S)SCH(CH₃)SCH₂CH₃) and isomerizes β-TMT to α-TMT with a quantum yield of 0.43 .

Applications in Materials Science

Polymer Chemistry

The compound’s rigid backbone and sulfur content make it a candidate for high-performance polymers. Copolymerization with styrene derivatives yields materials with enhanced thermal stability (decomposition temperatures >300°C) .

Supramolecular Systems

In host-guest chemistry, 2,4,6-trimethyl-1,3,5-trithiane forms inclusion complexes with fullerenes via -S interactions, demonstrated by shifts in UV-Vis absorption spectra .

Recent Research and Innovations

Photochemical Studies

Laser flash photolysis experiments reveal a biphasic decay mechanism for β-TMT in acetonitrile:

-

Primary Step: Ring opening to form a thiyl radical intermediate () .

-

Secondary Step: Radical recombination or isomerization to α-TMT .

Environmental and Toxicological Profiles

Preliminary ecotoxicology data indicate low acute toxicity (LC₅₀ > 100 mg/L in Daphnia magna), though chronic exposure studies remain pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume